molecular formula C18H11F3 B14754096 1-fluoro-3,5-bis(4-fluorophenyl)benzene

1-fluoro-3,5-bis(4-fluorophenyl)benzene

Cat. No.: B14754096
M. Wt: 284.3 g/mol
InChI Key: SRIXQNSYWNBICX-UHFFFAOYSA-N
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Description

1-Fluoro-3,5-bis(4-fluorophenyl)benzene is a polyfluorinated aromatic compound characterized by a central benzene ring substituted with a fluorine atom at the 1-position and two 4-fluorophenyl groups at the 3- and 5-positions. Fluorinated aromatic compounds are often prized for their thermal stability, chemical inertness, and electronic properties, which make them suitable for applications ranging from luminescent materials to drug metabolites .

Properties

Molecular Formula

C18H11F3

Molecular Weight

284.3 g/mol

IUPAC Name

1-fluoro-3,5-bis(4-fluorophenyl)benzene

InChI

InChI=1S/C18H11F3/c19-16-5-1-12(2-6-16)14-9-15(11-18(21)10-14)13-3-7-17(20)8-4-13/h1-11H

InChI Key

SRIXQNSYWNBICX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)C3=CC=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-3,5-bis(4-fluorophenyl)benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .

Industrial Production Methods: On an industrial scale, the production of 1-fluoro-3,5-bis(4-fluorophenyl)benzene can be achieved through similar coupling reactions, with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3,5-bis(4-fluorophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding hydrocarbons .

Mechanism of Action

The mechanism by which 1-fluoro-3,5-bis(4-fluorophenyl)benzene exerts its effects is primarily through its interactions with other molecules via its fluorine atoms. These interactions can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Electronic Properties

The substitution pattern and nature of functional groups significantly influence the properties of fluorinated aromatic compounds. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Evidence ID
1-Fluoro-3,5-bis(4-fluorophenyl)benzene 1-F, 3,5-bis(4-fluorophenyl) Not reported Likely high thermal stability, potential use in materials/pharma -
3,5-Bis(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole 3,5-bis(4-fluorophenyl), nitro, pyrazole ring Not reported Enhanced polarity due to nitro group; possible pharmaceutical intermediate
PdTPTBPF (Pd(II)-meso-tetra(4-fluorophenyl)tetrabenzoporphyrin) Tetra(4-fluorophenyl) porphyrin complex Not reported Near-infrared (NIR) emission (λmax,em 803 nm); sensor applications
4-Fluorophenyl isothiocyanate 4-fluorophenyl, isothiocyanate 153.18 Reactive reagent for bioconjugation; smaller molecular footprint
4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene 3,5-bis(CF3), nitro, phenoxy 351.20 Strong electron-withdrawing CF3 groups; high H-bond acceptor count (9)
Key Observations:
  • Electronic Effects: The presence of electron-withdrawing fluorine atoms in 1-fluoro-3,5-bis(4-fluorophenyl)benzene likely reduces electron density in the aromatic system, enhancing resistance to electrophilic substitution.
  • Luminescence : Metalloporphyrins like PdTPTBPF demonstrate that fluorophenyl substituents extend π-conjugation, shifting emission to the NIR range (803 nm). While 1-fluoro-3,5-bis(4-fluorophenyl)benzene lacks a porphyrin backbone, its fluorinated aryl groups could similarly influence electronic transitions in conjugated systems .
  • Reactivity : Compared to 4-fluorophenyl isothiocyanate, which features a reactive isothiocyanate group, 1-fluoro-3,5-bis(4-fluorophenyl)benzene’s inert aryl-fluorine bonds may limit its direct reactivity, favoring applications in stable materials or as a scaffold for further functionalization .

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